molecular formula C17H12Cl2N4O2S B2645773 3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide CAS No. 930502-12-8

3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2645773
CAS No.: 930502-12-8
M. Wt: 407.27
InChI Key: DXGJTICEOZJNTO-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and subsequent chlorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

  • 2-chloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
  • 3,5-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Uniqueness

3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O2S/c1-9(24)20-11-4-2-10(3-5-11)13-8-26-17(21-13)23-16(25)15-12(18)6-7-14(19)22-15/h2-8H,1H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGJTICEOZJNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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